[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-
Description
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine (CAS 916438-46-5) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol . The structure comprises a benzothiazole ring system fused with a 1,1-dioxo (sulfone) group and an amine substituent at the 6-position. This compound is utilized in biochemical, pharmaceutical, and material science research, serving as a building block for drug intermediates and functionalized molecules . Its IUPAC name, 6-amino-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, reflects the fully saturated dihydrothiazole ring and sulfone moiety, which enhance its stability and electronic properties compared to non-oxidized analogs.
Properties
IUPAC Name |
2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3S3/c1-10-7-15(24(22-10)12-4-6-31(27,28)9-12)16-11(2)23-25(18(16)26)19-21-14(8-30-19)17-13(20)3-5-29-17/h3,5,7-8,12,23H,4,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUDTUOGSXJAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=C(C=CS4)Cl)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)- is an intricate organic molecule characterized by a bipyrazole core and various functional groups including thiazole and thienyl moieties. This structural complexity suggests a rich potential for diverse biological activities, which has garnered attention in medicinal chemistry.
Structural Overview
The compound's structure can be broken down as follows:
- Bipyrazole Core : Known for its potential biological activities.
- Thiazole Substitution : Often associated with anticancer properties.
- Chlorine and Sulfur Atoms : Implicated in unique reactivity profiles.
Anticancer Properties
Research indicates that pyrazole derivatives frequently exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 and MDA-MB-231. The presence of the thiazole moiety has been linked to enhanced cytotoxicity against these cell lines, with IC50 values reported as low as 10.21 µM for certain derivatives .
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has also been explored. A study on 4,5-dihydro-1H-pyrazole derivatives identified several compounds with inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial in neuroprotection. Notably, compounds demonstrated inhibition percentages of up to 70% .
Anti-inflammatory Activity
Pyrazole compounds are well-documented for their anti-inflammatory properties. The pyrazole nucleus has been utilized in the development of anti-inflammatory agents like phenylbutazone. Recent studies have shown that certain derivatives can effectively reduce inflammation in animal models comparable to established anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been substantiated through various assays. Compounds have shown activity against bacterial strains such as E. coli and Bacillus subtilis, with some exhibiting inhibition comparable to standard antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation : In anticancer studies, the activation of caspase pathways was observed, suggesting a mechanism involving programmed cell death.
- Enzyme Inhibition : The inhibition of enzymes such as nNOS and acetylcholinesterase (AChE) is crucial for the neuroprotective and cognitive-enhancing effects of certain pyrazole derivatives .
- Cell Cycle Modulation : Some studies indicate that these compounds can alter cell cycle progression in cancer cells, contributing to their antiproliferative effects .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Toton et al., 2013 | Compound showed significant cleavage of caspases in MDA-MB-231 cells, indicating apoptosis induction. |
| Masaret et al., 2021 | Thiazole-substituted pyrazoles demonstrated high cytotoxicity against MCF7 cells (IC50 = 10.21 µM). |
| Girodet et al., 2013 | Pyrazole derivatives exhibited endothelium-dependent vascular relaxation, indicating cardiovascular effects. |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including compounds similar to [4,5'-Bi-1H-pyrazol]-5-ol. Research indicates that these compounds can inhibit tumor growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications in the pyrazole structure led to enhanced cytotoxicity against cancer cell lines .
Anti-inflammatory Effects
The thiazole and pyrazole moieties present in this compound have been associated with anti-inflammatory activity. Research has shown that compounds containing these structures can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Antimicrobial Properties
Compounds similar to [4,5'-Bi-1H-pyrazol]-5-ol have also exhibited antimicrobial properties against various pathogens. A study found that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in pharmaceuticals .
Pesticidal Activity
The structural features of [4,5'-Bi-1H-pyrazol]-5-ol make it a candidate for development as a pesticide. The thienyl and thiazolyl groups contribute to its bioactivity against pests. Research has indicated that similar compounds exhibit effective insecticidal properties, targeting specific biochemical pathways in insects .
Herbicidal Activity
There is growing interest in the herbicidal properties of pyrazole-based compounds. Studies suggest that they can inhibit plant growth by interfering with photosynthesis or other metabolic pathways . This makes them suitable for formulation into herbicides.
Case Study 1: Anticancer Research
A notable study published in ACS Medicinal Chemistry Letters investigated the anticancer effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly improved potency against breast cancer cells, highlighting the importance of structural optimization .
Case Study 2: Pesticide Development
In agricultural research, a series of experiments were conducted to evaluate the efficacy of thiazole-containing compounds against common agricultural pests. The findings demonstrated a marked reduction in pest populations when treated with formulations containing [4,5'-Bi-1H-pyrazol]-5-ol derivatives, indicating its potential as an eco-friendly pesticide alternative .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, functional, and commercial distinctions between 1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine and related compounds:
Structural and Functional Analysis
Core Heterocycle Differences: The benzothiazole core in the target compound contains sulfur and nitrogen, whereas benzodioxin derivatives (e.g., –10) feature oxygen atoms, altering electronic properties and hydrogen-bonding capabilities. Sulfone groups (1,1-dioxo) enhance electrophilicity compared to sulfoxides (3-oxo in MS1) .
Substituent Effects: The 6-amine group in the target compound enables nucleophilic reactions (e.g., acylation, alkylation), contrasting with MS1’s phenolic hydroxyl group, which may participate in hydrogen bonding or esterification .
Pharmacological Relevance: While the target compound is primarily a building block, analogs like MS1 exhibit specific biological activity (EHD4 inhibition), suggesting that minor structural modifications (e.g., side-chain length, substituent placement) critically influence target affinity . Benzodioxin derivatives (–10) are explored in antiparasitic and receptor-binding contexts, underscoring the role of heteroatom selection in drug design .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of o-aminothiophenol derivatives followed by oxidation, whereas benzodioxin analogs (e.g., ) require dioxane ring formation via sodium acetate-mediated condensations .
Q & A
Q. What are the optimal synthetic routes for synthesizing pyrazole-thiazole hybrids, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Pyrazole-thiazole hybrids are typically synthesized via cyclization and nucleophilic substitution reactions. For example, thiazole rings can be formed by refluxing thioamide intermediates with α-halo ketones in ethanol . Optimization involves adjusting solvent polarity (e.g., THF/water mixtures for click chemistry) , temperature (50–80°C), and catalyst loading (e.g., CuSO₄/ascorbate for azide-alkyne cycloadditions) . Purification via column chromatography with gradients of hexane/ethyl acetate (1:1 to 3:1) ensures high purity .
Q. Which characterization techniques are most effective for confirming the structural integrity of multi-heterocyclic systems?
- Methodological Answer : A combination of spectroscopic and analytical methods is critical:
- IR spectroscopy identifies functional groups (e.g., S=O stretches in sulfone moieties) .
- ¹H/¹³C NMR resolves regiochemistry in pyrazole-thiazole hybrids, with shifts at δ 6.5–8.5 ppm indicating aromatic protons .
- Elemental analysis validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What purification strategies are recommended for isolating polar heterocycles with high heteroatom content?
- Methodological Answer :
- Recrystallization : Use DMF/ethanol (1:1) for sulfone-containing derivatives to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/methanol (95:5) for polar triazole-pyrazole hybrids .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related isomers .
Q. How should researchers design initial biological screening assays for structurally complex heterocycles?
- Methodological Answer :
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 100 µg/mL compound concentrations .
- Cytotoxicity assays : Employ MTT tests on HeLa or HEK293 cells, IC₅₀ values <50 µM indicate potential therapeutic relevance .
Advanced Research Questions
Q. How can researchers address challenges in regioselectivity during the formation of multi-heterocyclic systems?
- Methodological Answer :
- Steric/electronic control : Introduce electron-withdrawing groups (e.g., nitro) at pyrazole C-3 to direct thiazole formation at C-4 .
- Catalytic modulation : Use Pd(OAc)₂ with PPh₃ ligands to suppress side reactions in Suzuki couplings for biaryl systems .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC; shorter reflux times (2–4 hrs) favor kinetic products .
Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking validation : Re-run molecular docking (AutoDock Vina) with explicit solvent models to account for hydration effects .
- Bioassay replication : Test compounds across multiple cell lines (e.g., MCF-7 vs. HepG2) to identify cell-specific activity .
- QSAR refinement : Incorporate Hammett σ values of substituents (e.g., 3-Cl vs. 4-F) to improve predictive models .
Q. What advanced techniques elucidate mechanistic pathways in sulfone-containing pyrazole derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve sulfone geometry (e.g., tetrahedral S=O bond angles) to correlate structure with reactivity .
- In-situ FTIR : Track intermediate formation (e.g., thiolate anions) during nucleophilic substitutions .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
Q. How can hybrid QM/MM approaches study electronic properties of multi-ring heterocycles?
- Methodological Answer :
- Model construction : Use Gaussian09 for QM regions (B3LYP/6-31G*) and AMBER for MM regions to simulate solvation effects .
- Charge transfer analysis : Calculate Mulliken charges on thiophene sulfur atoms to explain redox behavior .
- Non-covalent interactions : Plot reduced density gradient (RDG) isosurfaces to identify π-π stacking in crystal lattices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
